molecular formula C9H9NO4 B13553301 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid

Cat. No.: B13553301
M. Wt: 195.17 g/mol
InChI Key: YDCBQMMTMHLLBR-UHFFFAOYSA-N
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Description

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a maleimide group and a cyclopropane ring

Preparation Methods

The synthesis of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of maleic anhydride with glycine to form N-maleoylglycine. This intermediate is then subjected to cyclopropanation using diazomethane to yield the final product. The reaction conditions often require low temperatures and the use of organic solvents to ensure the stability of the intermediates and the final product .

Chemical Reactions Analysis

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid involves the formation of covalent bonds with nucleophiles such as thiols or amines. The maleimide group reacts with these nucleophiles, leading to the formation of stable conjugates. This reactivity is exploited in various applications, including bioconjugation and drug delivery .

Comparison with Similar Compounds

2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid can be compared with other maleimide-containing compounds, such as:

    N-maleoylglycine: Similar in structure but lacks the cyclopropane ring, making it less rigid and potentially less reactive.

    Maleimidoacetic acid: Contains a similar maleimide group but with a different substituent, leading to variations in reactivity and applications.

    Maleimidoethyl acetate:

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-[(2,5-dioxopyrrol-1-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-7-1-2-8(12)10(7)4-5-3-6(5)9(13)14/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

YDCBQMMTMHLLBR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CN2C(=O)C=CC2=O

Origin of Product

United States

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